molecular formula C18H19NO3 B11230378 N-(2-ethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-(2-ethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B11230378
M. Wt: 297.3 g/mol
InChI Key: ROAIZOFKQKIBLV-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide: is an organic compound with a complex structure that includes a benzodioxepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves the formation of the benzodioxepine ring followed by the introduction of the carboxamide group. One common method involves the cyclization of a suitable precursor, such as a dihydroxybenzene derivative, with an appropriate ethylphenylamine under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: N-(2-ethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(2-ethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for the development of new drugs, particularly in the treatment of neurological disorders and inflammatory diseases .

Industry: The compound’s stability and reactivity make it suitable for use in the production of advanced materials, such as polymers and coatings. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials .

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic or material properties .

Comparison with Similar Compounds

  • N-(2-ethylphenyl)-2-(4-((4-nitrobenzylidene) amino) phenoxy) acetamide
  • N-(2-ethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate

Uniqueness: N-(2-ethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide stands out due to its unique benzodioxepine ring system, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions with biological targets and contributes to its versatility in various applications .

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

N-(2-ethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C18H19NO3/c1-2-13-6-3-4-7-15(13)19-18(20)14-8-9-16-17(12-14)22-11-5-10-21-16/h3-4,6-9,12H,2,5,10-11H2,1H3,(H,19,20)

InChI Key

ROAIZOFKQKIBLV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)OCCCO3

Origin of Product

United States

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